(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid
CAS No.: 315672-91-4
Cat. No.: VC7389436
Molecular Formula: C14H16N2O6S
Molecular Weight: 340.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315672-91-4 |
|---|---|
| Molecular Formula | C14H16N2O6S |
| Molecular Weight | 340.35 |
| IUPAC Name | (Z)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5- |
| Standard InChI Key | FCZQPDJNVDOUNL-WAYWQWQTSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Introduction
(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is a complex organic compound featuring a unique combination of functional groups, including a morpholinosulfonyl group and an amino acid moiety. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and biochemistry. It is classified as an amino acid derivative, with both an amino group and a carboxylic acid functionality, which contributes to its biological activity and reactivity.
Synthesis
The synthesis of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid typically involves several steps, utilizing solvents such as dichloromethane or ethanol under controlled temperatures to optimize yield and purity. Catalysts like N-ethyl-N,N-diisopropylamine can facilitate the reaction by promoting nucleophilic attack on electrophilic centers in the substrate.
Synthesis Steps
-
Starting Materials: 4-(morpholinosulfonyl)aniline acts as a key precursor.
-
Solvents: Dichloromethane or ethanol.
-
Catalysts: N-ethyl-N,N-diisopropylamine.
-
Reaction Conditions: Controlled temperatures and inert atmosphere.
Biological Activity and Potential Applications
(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid exhibits significant biological activity, particularly against certain cancer cell lines, suggesting potential therapeutic applications. It has shown potential as an anti-inflammatory agent and may have inhibitory effects on protein kinases involved in cellular signaling pathways, making it relevant in treating diseases associated with dysregulated kinase activity, such as cancer and autoimmune disorders.
Comparison with Similar Compounds
Several compounds share structural similarities with (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid. These include:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 4-Amino-4-oxobutanoic acid | High | Simple structure, less functional diversity | |
| 4-Methoxy-4-oxobutanoic acid | Moderate | Contains methoxy group, differing biological activity | |
| 3-Amino-N-(morpholino)sulfonamide | High | Focused on sulfonamide functionality |
These compounds highlight the uniqueness of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid due to its specific morpholino-sulfonamide substitution pattern, which enhances its potential interactions within biological systems compared to simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume